

# Analysis and prevention of microloading effects in C4F6 etching

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## Compound of Interest

Compound Name: Hexafluoro-1,3-butadiene

Cat. No.: B1630412

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## Technical Support Center: C4F6 Etching

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to microloading effects during C4F6 plasma etching.

## Frequently Asked Questions (FAQs)

Q1: What is the microloading effect in the context of C4F6 etching?

A1: The microloading effect, also known as Aspect Ratio Dependent Etching (ARDE) or RIE lag, is a phenomenon where the etch rate is dependent on the size of the features being etched.[1][2] Typically, wider trenches or holes etch faster than narrower ones.[3] This occurs because the transport of reactive species (etchants) into smaller, high-aspect-ratio features is limited, and the removal of etch byproducts is hindered.[4][5]

Q2: Why is C4F6 gas used for dielectric etching?

A2: C4F6 (**Hexafluoro-1,3-butadiene**) is utilized in semiconductor manufacturing for dry etching of dielectric materials like silicon dioxide (SiO2).[6] It is favored for its ability to produce anisotropic etch profiles, which is crucial for creating high-aspect-ratio features.[7] C4F6 plasmas can form a protective polymer layer on the sidewalls of the etched features, preventing lateral etching.[6] Additionally, C4F6 is considered more environmentally friendly than some other perfluorocarbons (PFCs) due to its lower global warming potential (GWP).[7]

Q3: How does the C/F ratio of the plasma affect microloading?

A3: The ratio of carbon to fluorine (C/F) in the plasma is a critical parameter that influences the deposition of fluorocarbon polymer films.<sup>[8]</sup> Gases with a higher C/F ratio, like C<sub>4</sub>F<sub>6</sub>, tend to be more polymerizing.<sup>[9]</sup> This polymer deposition can protect the sidewalls and help achieve anisotropic profiles. However, excessive polymer deposition at the bottom of features can slow down the etch rate, potentially exacerbating the microloading effect if the polymer deposition rate itself is aspect-ratio dependent.<sup>[10]</sup>

Q4: Can microloading ever be "reversed"?

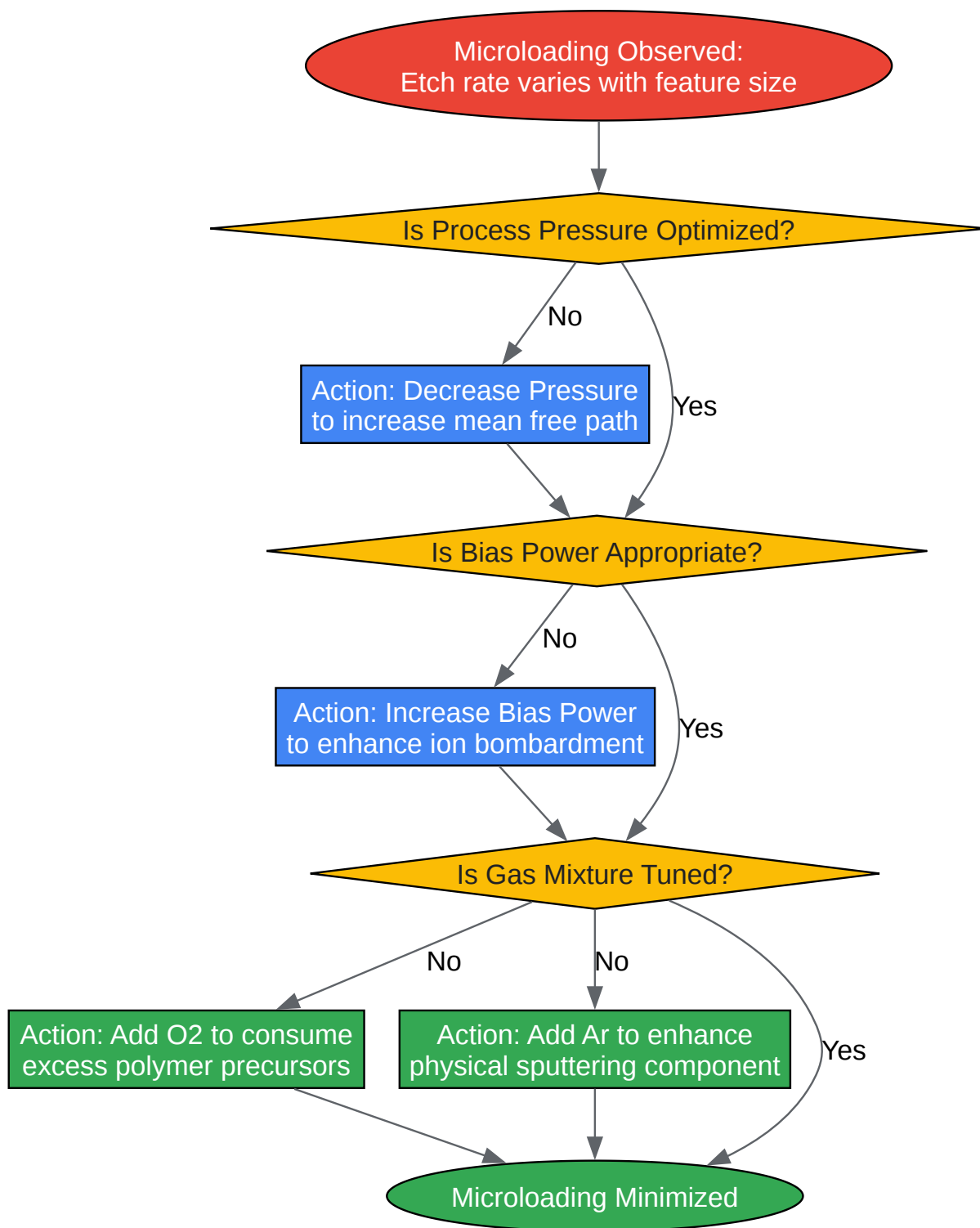
A4: Yes, a phenomenon known as "reverse microloading" or "inverse RIE lag" can occur, where smaller features etch faster than larger ones. This can happen under specific process conditions, particularly in low-pressure, high-density plasmas with gases that have a high C/F ratio and a high deposition velocity.<sup>[11][12]</sup> In such cases, the etch rate in wider features can be limited by the thick polymer deposition, while in narrower features, ion bombardment is more effective at removing the thinner polymer layer at the bottom.<sup>[11]</sup>

## Troubleshooting Guide

Problem: I am observing a significant difference in etch depth between wide and narrow features (classic microloading).

This is a common issue in C<sub>4</sub>F<sub>6</sub> etching. The following steps can help diagnose and mitigate the problem.

## Logical Flow for Troubleshooting Microloading



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Caption: Troubleshooting workflow for microloading.

## Step 1: Analyze Process Parameters

Review your current etching recipe. The table below summarizes key parameters and their typical impact on microloading.

Parameter	Typical Range	Effect on Microloading	Rationale
Pressure	3 - 20 mTorr	Lower pressure generally reduces microloading.[5][13]	Increases the mean free path of reactive species, improving their transport into smaller features.
Bias Power	200 - 1300 W	Higher bias power can reduce RIE lag.[14]	Increases ion energy, which helps in clearing etch byproducts and polymer from the bottom of features. However, excessive power can sometimes worsen the effect.[15]
C4F6 Flow Rate	5 - 50 sccm	Higher flow can increase polymerization.	Can lead to thicker polymer deposition, potentially worsening microloading if not balanced with other parameters.
O2 Addition	0 - 20% of total flow	Adding O2 can reduce microloading.[16]	Oxygen reacts with fluorocarbon radicals, reducing the polymer deposition rate.
Ar Addition	0 - 50% of total flow	Adding Ar can help reduce microloading.[9]	Increases the physical sputtering component of the etch process, which can help remove the polymer layer at the bottom of features.[9]

## Step 2: Adjust Process Parameters

Based on the analysis in Step 1, consider making the following adjustments to your recipe. It is recommended to adjust one parameter at a time to isolate its effect.

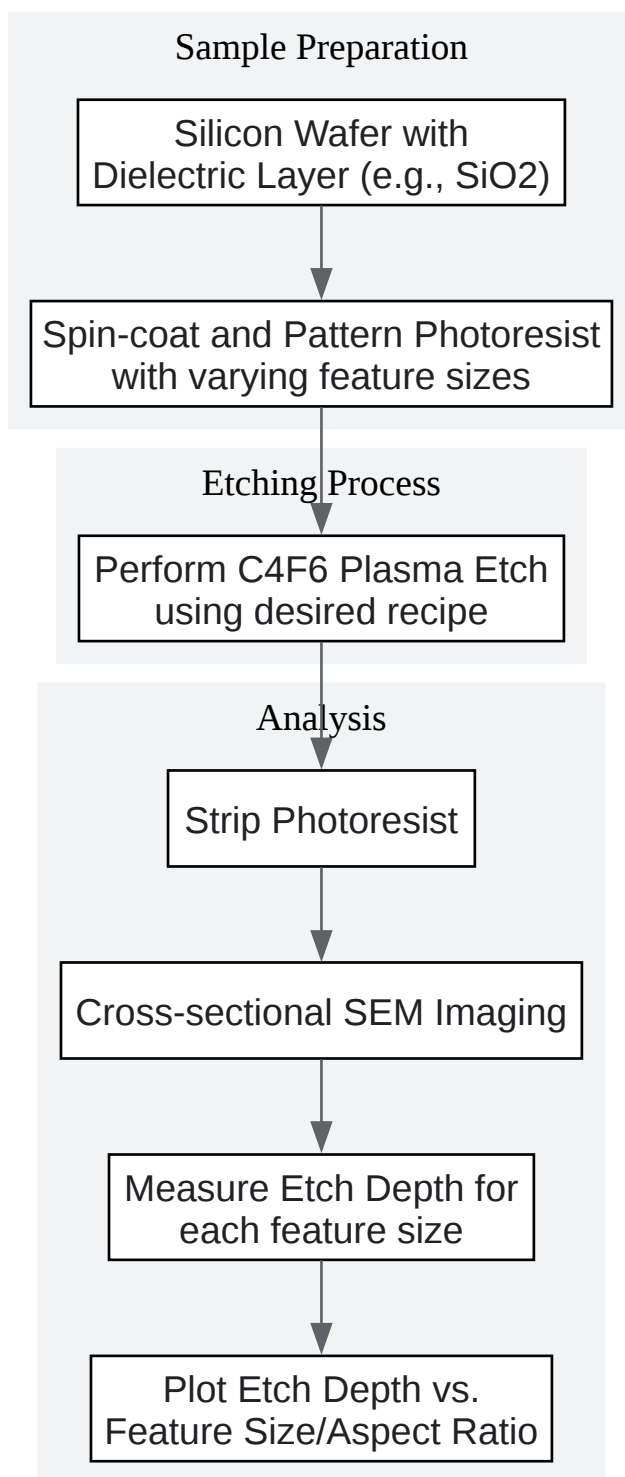
- **Decrease Process Pressure:** Lowering the pressure can improve the diffusion of etchants into high-aspect-ratio features.[\[17\]](#)
- **Increase Bias Power:** A moderate increase in bias power can enhance the directionality and energy of ions, aiding in the removal of material at the bottom of trenches.[\[14\]](#)
- **Optimize Gas Chemistry:**
  - **Add Oxygen (O<sub>2</sub>):** Introducing a small amount of O<sub>2</sub> can help to manage the fluorocarbon polymer film thickness.[\[16\]](#)
  - **Add Argon (Ar):** Argon can be added to increase the physical sputtering component of the etch, which can help to clear the bottom of the features.[\[18\]](#)

## Experimental Protocols

### Protocol 1: Quantifying the Microloading Effect

This protocol describes a method to measure and quantify the degree of microloading in your C<sub>4</sub>F<sub>6</sub> etching process.

## Experimental Workflow



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Caption: Workflow for microloading analysis.

Methodology:

- Substrate Preparation:
  - Begin with a silicon wafer coated with the dielectric film of interest (e.g., SiO<sub>2</sub>).
  - Use standard photolithography techniques to pattern a test mask onto the wafer. The mask should include a range of feature sizes (e.g., trenches or contact holes) with varying widths, from large (microns) to small (nanometers).
- C4F6 Plasma Etching:
  - Load the patterned wafer into the plasma etching chamber.
  - Execute the C4F6 etching recipe that you wish to evaluate. Record all process parameters, including gas flow rates, pressure, source power, bias power, and etch time.
- Post-Etch Analysis:
  - After etching, remove the remaining photoresist using an appropriate solvent or plasma ashing process.
  - Cleave the wafer across the test patterns to expose the cross-sections of the etched features.
  - Use a Scanning Electron Microscope (SEM) to image the cross-sections of the different feature sizes.
  - From the SEM images, measure the etch depth for each feature size.
- Data Interpretation:
  - Plot the measured etch depth as a function of the feature width or aspect ratio. A significant negative slope in this plot indicates the presence of the microloading effect.

## Protocol 2: Evaluating the Impact of O<sub>2</sub> Addition on Microloading

This protocol provides a method to systematically study how the addition of oxygen to the C4F6 plasma affects microloading.



### Methodology:

- **Prepare Multiple Samples:** Prepare a set of identical patterned wafers as described in Protocol 1.
- **Vary O<sub>2</sub> Flow Rate:** Perform a series of etching experiments. For each experiment, keep all process parameters (C<sub>4</sub>F<sub>6</sub> flow, pressure, power, etc.) constant, but vary the flow rate of O<sub>2</sub>. For example, you could test O<sub>2</sub> flow rates corresponding to 0%, 5%, 10%, and 15% of the total gas flow.
- **Analyze and Compare:** For each O<sub>2</sub> concentration, perform the post-etch analysis as described in Protocol 1 (SEM imaging and depth measurement).
- **Plot the Results:** Create a series of plots showing etch depth vs. feature size for each O<sub>2</sub> concentration. This will allow you to visually assess how the addition of O<sub>2</sub> influences the severity of the microloading effect. You can also plot the etch rate of a specific feature size as a function of the O<sub>2</sub> percentage.

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## Contact

Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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